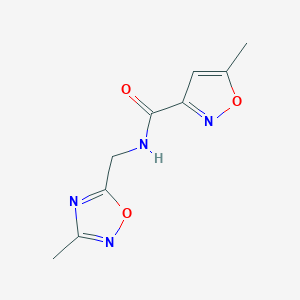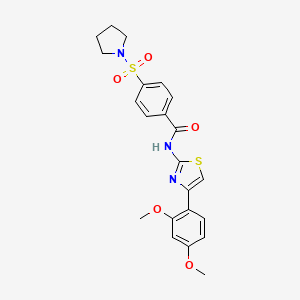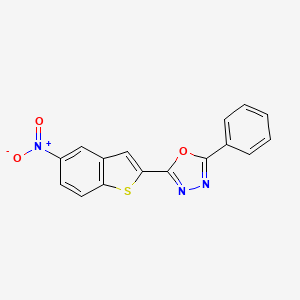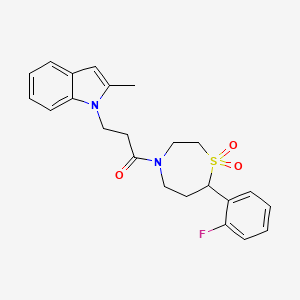![molecular formula C8H5F3N4O B2828430 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine CAS No. 2086260-68-4](/img/structure/B2828430.png)
5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, such as “this compound”, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Anticancer Potential
- 5-(Pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines demonstrated significant cytotoxicity against various human cancer cell lines, indicating potential as anticancer agents. Among them, certain derivatives exhibited potent activity against gastric cancer cell lines, surpassing the standard CHS 828 ((Abdo & Kamel, 2015)).
Antimicrobial Activity
- Derivatives of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol were synthesized and screened for antimicrobial activity. The study found that most compounds exhibited good or moderate antimicrobial activity, highlighting their potential in this area (Bayrak et al., 2009).
Synthesis and Characterization of Derivatives
- A variety of N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized and characterized. These compounds, including those with pyridin-3-yl derivatives, were examined for their structural properties, contributing to the broader understanding of their chemical behavior (El‐Sayed et al., 2008).
Key Intermediates in Medicinal Synthesis
- Certain pyridyl compounds, including those related to 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine, serve as key intermediates in the synthesis of COMT inhibitors, showcasing their role in the development of therapeutic agents (Kiss et al., 2008).
Pesticidal Activities
- Novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were synthesized and showed excellent insecticidal and fungicidal activities, demonstrating their potential as new pesticides (Liu et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine are class IIa HDAC enzymes . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which leads to the condensation of chromatin and repression of gene transcription .
Mode of Action
The compound interacts with its targets by inhibiting the activity of class IIa HDAC enzymes . This inhibition results in an increase in the acetylation of histone proteins, leading to the relaxation of chromatin and enhanced gene transcription . The trifluoromethyloxadiazolyl (TFMO) moiety in the compound serves as a non-chelating Zinc-binding group (ZBG), contributing to its inhibitory activity .
Biochemical Pathways
The inhibition of class IIa HDAC enzymes affects various biochemical pathways. One significant downstream effect is the upregulation of p21, a cyclin-dependent kinase inhibitor . This upregulation leads to cell cycle arrest and promotes caspase-induced apoptosis .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may influence its pharmacokinetic properties, as fluorine-containing moieties can affect the electronic properties, solubility, conformations, and lipophilicity of a compound .
Result of Action
The molecular and cellular effects of the compound’s action include the upregulation of p21, leading to cell cycle arrest, and the promotion of caspase-induced apoptosis . In terms of its anticancer effects, the compound has shown promising results against head-neck cancer cell line Cal27, especially when HDAC4 is overexpressed .
Propriétés
IUPAC Name |
5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)7-14-6(15-16-7)4-1-2-5(12)13-3-4/h1-3H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECTUWRALMXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828349.png)

![3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2828353.png)




![6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2828360.png)

![2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2828362.png)


![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2828368.png)